molecular formula C7H8F2O2 B2610744 4,4-Difluorocyclohex-1-ene-1-carboxylic acid CAS No. 1379194-22-5

4,4-Difluorocyclohex-1-ene-1-carboxylic acid

Cat. No. B2610744
CAS RN: 1379194-22-5
M. Wt: 162.136
InChI Key: DZUZIKGCIQPEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,4-Difluorocyclohex-1-ene-1-carboxylic acid” is a chemical compound with the CAS Number: 1379194-22-5 . It has a molecular weight of 162.14 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4,4-difluoro-1-cyclohexene-1-carboxylic acid . The InChI code for this compound is 1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11) .

Scientific Research Applications

Synthesis Building Block

This compound is used as a synthesis building block in organic synthesis . It’s a key component in the creation of complex organic molecules, serving as a starting point for various chemical reactions.

Transition Metal Coupling

It’s used in transition metal coupling, a type of reaction where two organic fragments are joined together with the help of a transition metal .

Pharmaceutical Synthesis

This compound is useful in the synthesis of pharmaceuticals . It can be used to create a variety of drugs, contributing to the development of new treatments and therapies.

Fine Organic Chemicals Synthesis

It’s used in the synthesis of fine organic chemicals . These chemicals have applications in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science.

Pinacol Ester Derivative Coupling Reactions

This compound is involved in Pinacol Ester Derivative Coupling Reactions . These reactions are important in the synthesis of various organic compounds.

Antimicrobial Activity

Optically active alkyl and cycloalkyl hydrogen cyclohex-4-ene-1,2- and bicyclo [2.2.1]hept-5-ene- 2,3-dicarboxylates, which can be synthesized using this compound, were found to possess antimicrobial activity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

4,4-difluorocyclohexene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2O2/c8-7(9)3-1-5(2-4-7)6(10)11/h1H,2-4H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZIKGCIQPEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluorocyclohexene-1-carboxylic acid

Synthesis routes and methods

Procedure details

To a solution of the above ester (0.58 g, 2.29 mmol) in 6 mL of methanol and 0.5 mL of THF was added 2.5 mL of 1 molar sodium hydroxide solution. The solution was stirred for 4 hours at ambient temperature, and then the pH was adjusted to 6 by the addition of 2 M HCl. The reaction mixture was men concentrated under vacuum, and the residue was azeotroped with toluene to provide 4,4-difluorocyclohex-1-ene-1-carboxylic acid an oily solid.
Name
ester
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.